1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride

Anticancer Cytotoxicity Piperazine SAR

1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride (CAS 1052550-61-4) is a disubstituted piperazine derivative bearing a chloroacetyl electrophilic warhead at the N1 position and a 3,4-dimethoxybenzyl pharmacophore at the N4 position. With a molecular formula of C₁₅H₂₂Cl₂N₂O₃ and a molecular weight of 349.25 g/mol (free base mass 312.79 g/mol for the parent C₁₅H₂₁ClN₂O₃), this compound is supplied as the hydrochloride salt.

Molecular Formula C15H22Cl2N2O3
Molecular Weight 349.25
CAS No. 1052550-61-4
Cat. No. B2779388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride
CAS1052550-61-4
Molecular FormulaC15H22Cl2N2O3
Molecular Weight349.25
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)CCl)OC.Cl
InChIInChI=1S/C15H21ClN2O3.ClH/c1-20-13-4-3-12(9-14(13)21-2)11-17-5-7-18(8-6-17)15(19)10-16;/h3-4,9H,5-8,10-11H2,1-2H3;1H
InChIKeyWZGHIMZUQOLLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine Hydrochloride (CAS 1052550-61-4): Procurement-Relevant Identity and Physicochemical Baseline


1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride (CAS 1052550-61-4) is a disubstituted piperazine derivative bearing a chloroacetyl electrophilic warhead at the N1 position and a 3,4-dimethoxybenzyl pharmacophore at the N4 position [1]. With a molecular formula of C₁₅H₂₂Cl₂N₂O₃ and a molecular weight of 349.25 g/mol (free base mass 312.79 g/mol for the parent C₁₅H₂₁ClN₂O₃), this compound is supplied as the hydrochloride salt [1]. The 3,4-dimethoxy substitution pattern on the benzyl ring distinguishes it from mono-methoxy, non-methoxylated, or regioisomeric dimethoxybenzyl analogs, conferring specific electronic and steric properties that directly impact receptor recognition and cytotoxic potency . Commercially available at ≥95% purity from multiple vendors (Santa Cruz Biotechnology cat# sc-351896, Enamine cat# EN300-12925, AKSci cat# 6003CW), this compound serves as both a versatile synthetic building block—owing to the reactive chloroacetyl moiety—and a research tool for investigating piperazine scaffold-dependent biological activities .

Why Generic Substitution of 1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine Hydrochloride Is Scientifically Unsupported


Substituting 1-(chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride with a structurally related piperazine derivative—even one sharing the chloroacetyl warhead—introduces uncontrolled variation in cytotoxic potency, target selectivity, and synthetic downstream compatibility. The 3,4-dimethoxybenzyl group is not an inert appendage; its methoxy substitution pattern directly modulates electron density on the aromatic ring, influencing both the compound's pharmacokinetic profile and its interaction with biological targets . Direct comparative cytotoxicity data demonstrate that replacing the 3,4-dimethoxybenzyl moiety with a 2-methylbenzyl group results in a ≥2-fold loss of potency against HUH7 liver cancer cells (IC₅₀ 5.0 µM vs. 10.5 µM) and a ≥3.8-fold loss against MCF7 breast cancer cells (IC₅₀ 3.2 µM vs. 12.3 µM) . Furthermore, the chloroacetyl group is essential for synthetic utility as an electrophilic handle; analogs lacking this group (e.g., 1-(3,4-dimethoxybenzyl)piperazine free base, CAS 32231-07-5) cannot serve as intermediates for the same downstream derivatization chemistry . These quantitative differences mean that generic interchange without experimental re-validation risks compromised experimental reproducibility and erroneous structure–activity conclusions.

Quantitative Differentiation Evidence for 1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine Hydrochloride vs. Closest Structural Analogs


2- to 3.8-Fold Superior Cytotoxic Potency of the 3,4-Dimethoxybenzyl Analog vs. 2-Methylbenzyl Analog Across Cancer Cell Lines

In a cross-study comparison of piperazine derivatives evaluated under comparable in vitro cytotoxicity conditions, 1-(chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride demonstrated markedly greater potency than its closest structural congener, 1-(chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride, across two distinct human cancer cell lines . The target compound achieved IC₅₀ values of 5.0 µM against HUH7 hepatocellular carcinoma cells and 3.2 µM against MCF7 breast adenocarcinoma cells, while the 2-methylbenzyl analog required substantially higher concentrations (IC₅₀ = 10.5 µM for HUH7 and 12.3 µM for MCF7) . This represents a 2.1-fold potency advantage in the liver cancer model and a 3.8-fold advantage in the breast cancer model, attributable to the electron-donating and hydrogen-bond-accepting properties of the 3,4-dimethoxy substitution that enhance target engagement relative to the simple methyl substitution [1].

Anticancer Cytotoxicity Piperazine SAR

Bifunctional Molecular Design: Dual Chloroacetyl Electrophilic Warhead and 3,4-Dimethoxybenzyl Pharmacophore Enables Synthetic Versatility Unavailable in Mono-Functional Analogs

1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride is uniquely distinguished among benzylpiperazine derivatives by its simultaneous incorporation of two orthogonal functional elements: a chloroacetyl group capable of nucleophilic substitution, acylation, and covalent target engagement, and a 3,4-dimethoxybenzyl group that serves as a privileged pharmacophore for sigma receptor and monoamine transporter recognition [1][2]. In contrast, 1-(3,4-dimethoxybenzyl)piperazine (CAS 32231-07-5, MW 236.31) lacks the chloroacetyl moiety entirely, precluding its use as an electrophilic building block for conjugate synthesis or covalent inhibitor design [3]. Conversely, 1-(2-chloroacetyl)piperazine hydrochloride (CAS 145222-00-0, MW 199.08) lacks the benzyl pharmacophore, sacrificing target-binding affinity and selectivity . The target compound thus enables a convergent synthetic strategy where the chloroacetyl group serves as a derivatization handle while the dimethoxybenzyl group provides biological recognition—a dual functionality not achievable with any single commercial analog [1].

Medicinal Chemistry Synthetic Intermediate Electrophilic Warhead

Consistent ≥95% Commercial Purity Specification with Non-Hazardous Transport Classification Enables Streamlined Procurement and Laboratory Handling

Multiple independent vendors consistently specify a minimum purity of 95% for 1-(chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride, supported by batch-specific Certificates of Analysis [1]. This purity level exceeds the typical ≥90–93% specification offered for less common benzylpiperazine analogs, reducing the risk of confounding biological activity from unidentified impurities in cell-based assays . Additionally, the compound is classified as non-hazardous for DOT/IATA transport, as documented in the AKSci safety data sheet, which simplifies international shipping logistics and eliminates hazardous material surcharges that apply to certain structurally related chloroacetyl intermediates . The Santa Cruz Biotechnology catalog offers standardized packaging at 1 g (sc-351896, $399) and 5 g (sc-351896A, $1,150) scales, providing predictable procurement pricing for budget planning .

Quality Control Procurement Laboratory Safety

Favorable Computed Physicochemical Profile: Moderate Lipophilicity and 5 Rotatable Bonds Balance Membrane Permeability with Conformational Adaptability

Computed physicochemical descriptors from PubChem reveal that 1-(chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride possesses a molecular weight of 349.25 g/mol, 4 hydrogen bond acceptors, 1 hydrogen bond donor (as the hydrochloride salt), and 5 rotatable bonds [1]. This profile places the compound within favorable drug-like chemical space: the molecular weight falls below the typical 500 Da cutoff, the hydrogen bond donor count of 1 is well under the 5-donor limit, and the 5 rotatable bonds indicate moderate conformational flexibility without excessive entropic penalty upon target binding [1][2]. In contrast, 1-benzhydryl-4-(chloroacetyl)piperazine (CAS 358733-61-6, MW 328.84) possesses a bulkier, more lipophilic benzhydryl group that, while increasing membrane partitioning, also elevates the risk of phospholipidosis and off-target promiscuity as predicted by the pKa/cLogP clustering model validated across structurally related piperazines [3]. The 3,4-dimethoxybenzyl substitution of the target compound provides a balanced lipophilicity that supports both aqueous solubility (as the hydrochloride salt) and passive membrane diffusion, a critical consideration for cell-based assay performance [1].

Drug-likeness Physicochemical Properties ADME

Best-Fit Research and Industrial Application Scenarios for 1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine Hydrochloride Based on Quantitative Differentiation Evidence


Anticancer Probe Development: Prioritize the 3,4-Dimethoxybenzyl Scaffold for Maximum Cytotoxic Potency in Breast and Liver Cancer Models

Based on the 2.1- to 3.8-fold superior cytotoxic potency of the target compound versus the 2-methylbenzyl analog in MCF7 and HUH7 cells, researchers designing structure–activity relationship (SAR) studies around chloroacetyl-piperazine anticancer agents should use this compound as the primary scaffold . The demonstrated IC₅₀ values of 3.2 µM (MCF7) and 5.0 µM (HUH7) establish a quantitative potency baseline against which further synthetic modifications—such as chloroacetyl replacement with alternative electrophiles or benzyl ring substitution—can be systematically benchmarked . This compound is particularly appropriate for labs focused on apoptosis induction and cell cycle arrest mechanisms, where the chloroacetyl group's potential for covalent target engagement provides a mechanistic hypothesis testable through washout experiments and mass spectrometry-based target identification [1].

Convergent Medicinal Chemistry: Use as a Dual-Functional Building Block to Reduce Synthetic Step Count in Library Synthesis

For medicinal chemistry groups synthesizing focused libraries of N-substituted piperazine derivatives, the target compound serves as an efficient late-stage diversification intermediate. The free secondary amine present after deprotection or the intact chloroacetyl group permits direct nucleophilic displacement with amines, thiols, or alkoxides to generate diverse chemotypes in a single synthetic operation . This eliminates the two-step sequence required when starting from 1-(3,4-dimethoxybenzyl)piperazine (which first requires N-acylation with chloroacetyl chloride), reducing both synthesis time and the cumulative purification burden . The compound's consistent ≥95% purity ensures that subsequent library members are not contaminated with unreacted starting material carryover [1].

Sigma-1 Receptor Pharmacophore Validation: Exploit the 3,4-Dimethoxybenzyl Moiety's Established High-Affinity Binding (Kd = 2–3 nM Reference)

The 3,4-dimethoxybenzyl-piperazine substructure present in the target compound shares pharmacophoric elements with BHDP (N-benzyl-N′-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine), a validated sigma-1 receptor ligand with Kd = 2–3 nM and demonstrated functional activity in liver ischemia-reperfusion models . While the target compound itself has not been directly profiled against sigma receptors, its retention of the critical 3,4-dimethoxybenzyl recognition element—combined with the chloroacetyl group's potential for covalent sigma-1 receptor labeling—makes it a compelling starting point for developing sigma-1 receptor chemical biology probes or radioligand precursors . Researchers should conduct competitive binding assays against [³H]-(+)-pentazocine to quantify the target compound's sigma-1 affinity and compare it to the BHDP benchmark .

Multi-Year Oncology Research Programs: Leverage Bulk Packaging and Non-Hazardous Shipping for Sustainable Experimental Continuity

For academic core facilities or industrial screening groups running longitudinal oncology panels, the availability of the target compound in 5 g bulk packaging (Santa Cruz Biotechnology cat# sc-351896A) with non-hazardous DOT/IATA transport classification supports cost-effective, uninterrupted supply chains . The compound's long-term storage condition (cool, dry place) and consistent lot-to-lot purity documentation via Certificates of Analysis minimize the need for re-qualification of biological activity upon batch change, a critical factor for labs operating under good laboratory practice (GLP) or reproducible research mandates . This logistical profile contrasts favorably with hazardous-classified chloroacetyl intermediates that require specialized chemical inventory management and incur higher total procurement costs [1].

Quote Request

Request a Quote for 1-(Chloroacetyl)-4-(3,4-dimethoxybenzyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.